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Executive Summary
The 2-phenylmorpholine scaffold represents a privileged structure in medicinal chemistry,

primarily known for its potent monoamine releasing activity. Unlike simple phenethylamines, the

morpholine ring restricts conformational flexibility, often enhancing selectivity for catecholamine

transporters (DAT and NET) over the serotonin transporter (SERT).

This guide provides a comparative analysis of key 2-phenylmorpholine analogs, focusing on

the parent compound Phenmetrazine, its prodrug Phendimetrazine, and emerging

halogenated/alkylated derivatives (e.g., 3-Fluorophenmetrazine, PAL-594). We analyze the

Structure-Activity Relationships (SAR) that drive transporter selectivity, providing experimental

data and protocols to support further research into therapeutic applications for obesity, ADHD,

and addiction therapy.
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Chemical Scaffold & SAR Analysis
The biological activity of this class hinges on the interaction between the protonated

morpholine nitrogen and the orthosteric binding site of monoamine transporters.

Core Scaffold: 2-Phenylmorpholine
Modifications are typically explored at three vectors:

Phenyl Ring (

): Dictates transporter selectivity (DAT vs. SERT).

Morpholine Nitrogen (

): Affects metabolic stability and blood-brain barrier (BBB) penetration.

Morpholine Carbon Skeleton (

): Steric bulk here (e.g., C3 or C5 methyls) modulates potency and stereochemical
preference.

SAR Visualization
The following diagram illustrates the impact of specific substitutions on pharmacological

profiles.
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Figure 1: Structure-Activity Relationship (SAR) map of 2-phenylmorpholine derivatives

highlighting functional outcomes of specific substitutions.

Comparative Pharmacology
The following data aggregates release assays (EC50) and uptake inhibition (IC50) values from

rat brain synaptosomes. A lower EC50/IC50 indicates higher potency.

Mechanistic Differentiation
NDRA (Norepinephrine-Dopamine Releasing Agent): Phenmetrazine, 3-FPM.[1][2][3][4]

Dual DA/5-HT Releaser: PAL-594 (3-chloro analog).[5]

Prodrug: Phendimetrazine (requires in vivo demethylation).

Table 1: Comparative Binding and Release Data
Compo
und

Commo
n Name

Substitu
tion

DAT
EC50
(nM)

NET
EC50
(nM)

SERT
EC50
(nM)

DA/5-HT
Ratio

Primary
Mechani
sm

Phenmet

razine
Preludin 3-Me 131 50 >7,000 >53

Selective

NDRA

Phendim

etrazine
Bontril 3,4-DiMe >10,000 >10,000 >10,000 N/A

Inactive

Prodrug

3-FPM PAL-593 3-F, 3-Me ~100 ~50 >5,000 >50
Selective

NDRA

PAL-594 3-CPM
3-Cl, 3-

Me
27 36 301 0.09

Balanced

DA/5-HT

Releaser

PAL-738 -
3-CF3, 3-

Me
58 45 23 2.5

Potent

Triple

Releaser

**Note: Phendimetrazine shows negligible affinity in vitro but is metabolized to Phenmetrazine

in vivo. Values denote substrate release potency unless otherwise noted. *3-FPM values
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estimated from IC50 uptake inhibition correlation with Phenmetrazine.

Key Insight: The addition of electron-withdrawing groups at the 3-position (e.g., Chlorine in

PAL-594) drastically increases affinity for SERT, shifting the profile from a pure stimulant

(NDRA) to a more "entactogenic" profile similar to MDMA, while retaining high dopaminergic

potency.

Experimental Protocols
To ensure reproducibility, we provide a standardized workflow for synthesis and biological

evaluation.

A. Synthesis of 3-Substituted Phenmetrazine Analogs
Methodology adapted from the bromoketone reductive amination route.

Precursor Preparation: Bromination of the appropriate propiophenone (e.g., 3-

fluoropropiophenone) using bromine in glacial acetic acid to yield the

-bromoketone.

Amination: Reaction of the

-bromoketone with excess ethanolamine (or N-substituted amino alcohol) in acetonitrile at
0°C to room temperature.

Cyclization/Reduction:

Step A: Acid-catalyzed cyclization (using HCl/MeOH) to form the morpholine ring

intermediate.

Step B: Reduction of the intermediate using Sodium Borohydride (

) in methanol.

Purification: Acid-base extraction followed by recrystallization as the hydrochloride or

fumarate salt.

B. In Vitro Monoamine Uptake/Release Assay
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Protocol for determining EC50/IC50 values in rat brain synaptosomes.
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Filtration
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Figure 2: Workflow for radiometric monoamine transporter assays.

Critical Control Points:

Buffer Composition: Use Krebs-phosphate buffer containing pargyline (MAO inhibitor) and

ascorbic acid (antioxidant) to prevent neurotransmitter degradation.

Release vs. Uptake: To distinguish release (EC50) from uptake inhibition (IC50), pre-load

synaptosomes with
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-labeled neurotransmitter before adding the test drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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